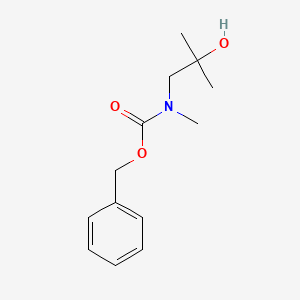
Benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate is an organic compound with the molecular formula C12H17NO3. It is a carbamate ester, which means it contains the functional group -OC(O)NH-. This compound is known for its applications in organic synthesis, particularly as a protecting group for amines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate can be synthesized through the reaction of benzyl chloroformate with 2-hydroxy-2-methylpropylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct . The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions and improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: Oxidative cleavage of the carbamate group can occur using strong oxidizing agents, leading to the formation of benzyl alcohol and other byproducts.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Benzyl alcohol and 2-hydroxy-2-methylpropylamine.
Oxidation: Benzyl alcohol and various oxidized byproducts.
Substitution: Substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving carbamate esters.
Medicine: Research into carbamate-based drugs often involves this compound as a model system.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate involves the formation of a stable carbamate ester, which can protect amine groups from unwanted reactions. The compound can be selectively removed under specific conditions, allowing for controlled deprotection in multi-step synthesis . The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation and cleavage of the carbamate bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the 2-hydroxy-2-methylpropyl group.
Ethyl carbamate: Contains an ethyl group instead of a benzyl group.
Methyl carbamate: Contains a methyl group instead of a benzyl group.
Uniqueness
Benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and stability compared to other carbamate esters. Its ability to act as a protecting group for amines while being selectively removable under mild conditions makes it particularly valuable in organic synthesis.
Propriétés
Formule moléculaire |
C13H19NO3 |
|---|---|
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
benzyl N-(2-hydroxy-2-methylpropyl)-N-methylcarbamate |
InChI |
InChI=1S/C13H19NO3/c1-13(2,16)10-14(3)12(15)17-9-11-7-5-4-6-8-11/h4-8,16H,9-10H2,1-3H3 |
Clé InChI |
XBMRSAJOQSLGKG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN(C)C(=O)OCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


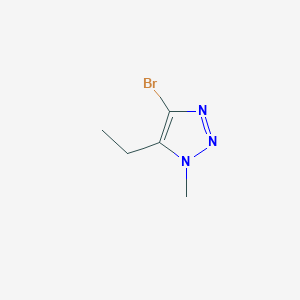
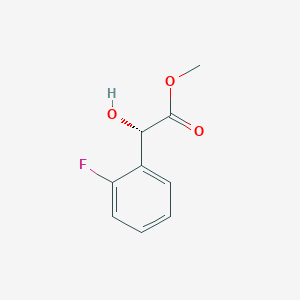
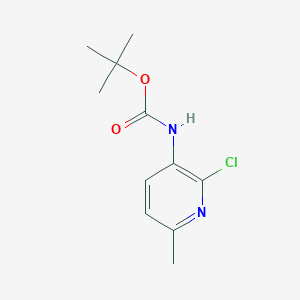
![5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13499527.png)
![(Octahydrocyclopenta[c]pyrrol-4-yl)methanol](/img/structure/B13499530.png)
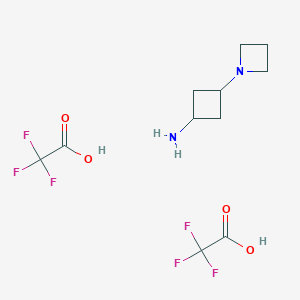
![1-{Benzo[h]quinolin-2-yl}methanamine hydrochloride](/img/structure/B13499550.png)
![8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride](/img/structure/B13499556.png)


![Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13499582.png)
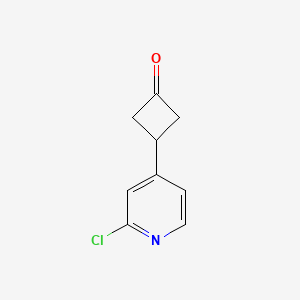

![Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride](/img/structure/B13499600.png)
